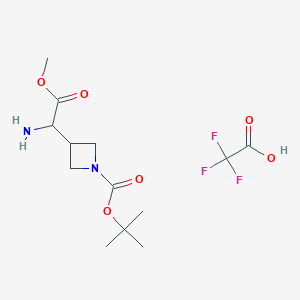
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid: is a chemical compound with a complex structure that includes a tert-butyl group, an azetidine ring, and a trifluoroacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:
Nucleophilic substitution reactions: to form the azetidine ring.
Protection and deprotection steps: to ensure the correct functional groups are present.
Esterification reactions: to introduce the tert-butyl ester group.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using continuous flow chemistry techniques.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the azetidine ring.
Substitution: Replacement of the trifluoroacetic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of various substituted azetidine compounds.
科学研究应用
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its therapeutic properties.
Industry: Utilized in the development of new materials and chemicals.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to enzymes or receptors, inhibiting or activating biological processes.
相似化合物的比较
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Uniqueness: This compound is unique due to its specific structural features, such as the trifluoroacetic acid group, which can impart different chemical and physical properties compared to similar compounds.
生物活性
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate, often referred to as a derivative of azetidine, is a compound of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate
- Molecular Formula : C11H20N2O4
- Molecular Weight : 244.29 g/mol
- CAS Number : 1620451-38-8
- Purity : Typically ≥95%
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects. Key areas of investigation include:
Antimicrobial Activity
Research indicates that azetidine derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds similar to tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine can inhibit the growth of bacteria such as Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential as a new antibacterial agent .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific biological targets. It is believed to modulate the activity of enzymes or receptors involved in metabolic pathways. This modulation can lead to various downstream effects, including inhibition of bacterial growth or alteration of cellular signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on a series of azetidine derivatives, including tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine, demonstrated significant antibacterial activity against various strains of bacteria. The study utilized serial dilution methods to determine MICs, revealing that modifications in the molecular structure could enhance efficacy against resistant strains .
Synthetic Routes and Applications
The synthesis of tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine involves several steps, typically starting from readily available amino acids and using protecting groups to ensure selective reactions. This compound serves as a versatile building block for synthesizing more complex molecules with potential therapeutic applications in drug development .
属性
IUPAC Name |
tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.C2HF3O2/c1-11(2,3)17-10(15)13-5-7(6-13)8(12)9(14)16-4;3-2(4,5)1(6)7/h7-8H,5-6,12H2,1-4H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFMYFROSDLMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(=O)OC)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














